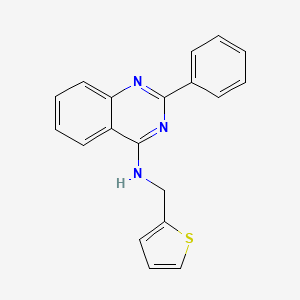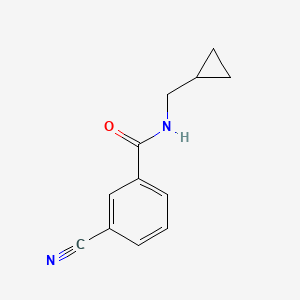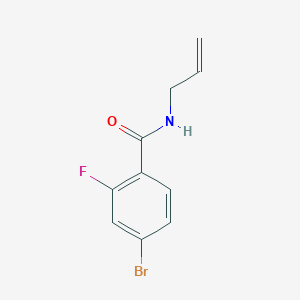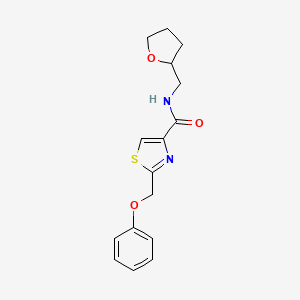![molecular formula C14H19BrN2O B7469700 4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
Descripción general
Descripción
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDA and is a derivative of aniline.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s were explored, demonstrating the ability of these compounds to adopt helical structures and be oxidized into dications with triplet spin-multiplicity (Ito et al., 2002).
- The synthesis and structure characterization of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff base was conducted, revealing unique dihedral angles between aromatic rings in its molecular structure (Zeng Wu-lan, 2011).
Pharmacological Applications :
- A study synthesized bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions, utilizing intermediates like 4-(4,6-bis(3,5-dimethylpiperidin-1-yl)-1,3,5-triazin-2-yl)aniline. This work highlighted the antimycobacterial potency of some analogues (Patel et al., 2012).
Material Science and Chemistry :
- Research on novel emitting amorphous molecular materials for electroluminescence included compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, exhibiting intense fluorescence emission and stable amorphous glasses formation, relevant for organic electroluminescent devices (Doi et al., 2003).
- The synthesis of polyurethane cationomers with anil groups was studied, focusing on the intramolecular proton transfer in salicylideneanil structures. This work contributes to the understanding of the photochromic mechanism in these compounds (Buruianǎ et al., 2005).
Propiedades
IUPAC Name |
(2-amino-5-bromophenyl)-[(3R,5S)-3,5-dimethylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-9-5-10(2)8-17(7-9)14(18)12-6-11(15)3-4-13(12)16/h3-4,6,9-10H,5,7-8,16H2,1-2H3/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPOWBZLJSPZFT-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)C2=C(C=CC(=C2)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)


![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)

